Agerafenib hydrochloride

Description

Properties

IUPAC Name |

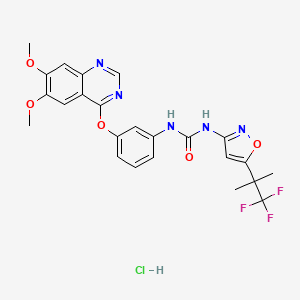

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZIYUDQUDWQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClF3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227678-26-3 | |

| Record name | CEP-32496 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGERAFENIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Agerafenib Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105), a potent, orally available multi-kinase inhibitor. The focus is on its core molecular interactions, effects on cellular signaling, and the preclinical evidence supporting its therapeutic potential.

Primary Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway

This compound is a potent and selective inhibitor of serine/threonine-protein kinase B-raf (BRAF), with particular efficacy against the mutated BRAF V600E form.[1][2][3][4] This specific mutation, where glutamic acid replaces valine at residue 600, is a key oncogenic driver in a variety of human tumors, including melanoma.[4] The BRAF V600E mutation leads to the constitutive activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is a critical cascade that regulates cellular proliferation and survival.[3][4]

Agerafenib functions by specifically binding to and inhibiting the kinase activity of BRAF V600E.[3][4] This action prevents the downstream phosphorylation and activation of MEK1 and MEK2.[1] Consequently, the phosphorylation of ERK1 and ERK2 is also suppressed, leading to an overall inhibition of the signaling cascade. The ultimate result is a decrease in the proliferation of tumor cells that are dependent on this pathway for their growth and survival.[3][4]

References

Agerafenib Hydrochloride: A Technical Guide to a Novel BRAF V600E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agerafenib (also known as CEP-32496 and RXDX-105) is an orally bioavailable, potent multikinase inhibitor targeting the constitutively active BRAF V600E mutation, a critical oncogenic driver in a significant percentage of cancers, including melanoma, colorectal, and thyroid carcinomas.[1] This technical document provides an in-depth overview of Agerafenib's mechanism of action, preclinical efficacy, and available clinical data. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction: Targeting the BRAF V600E Mutation

The BRAF gene, a member of the RAF kinase family, is a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[2] The V600E missense mutation, a substitution of valine with glutamic acid at codon 600, results in constitutive activation of the BRAF kinase and downstream signaling, leading to uncontrolled cell growth.[2] This mutation is present in approximately 7% of all human cancers, including up to 70% of melanomas and 16% of colorectal cancers, making it a prime target for therapeutic intervention.[1] Agerafenib hydrochloride has been developed as a potent inhibitor of this mutated kinase, demonstrating selective cytotoxicity in BRAF V600E-harboring tumor cells.[3]

Mechanism of Action: Inhibition of the MAPK Pathway

Agerafenib functions as an ATP-competitive inhibitor, binding to the kinase domain of BRAF V600E. This action prevents the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2. The inhibition of this cascade blocks the transmission of pro-proliferative signals to the nucleus, ultimately leading to decreased tumor cell proliferation and survival.[2][3] Agerafenib has demonstrated high binding affinity for BRAF V600E, with a dissociation constant (Kd) of 14 nM.[1][4] It also inhibits wild-type BRAF, c-Raf, RET, c-Kit, PDGFRβ, and VEGFR2.[4][5]

Signaling Pathway Diagram

Preclinical Data

Agerafenib has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.

In Vitro Kinase and Cell-Based Activity

Agerafenib shows potent inhibition of BRAF V600E kinase activity and selective cytotoxicity against cancer cell lines harboring the BRAF V600E mutation. The tables below summarize its binding affinities and cellular potencies.

Table 1: Kinase Binding Affinity of Agerafenib

| Kinase Target | Dissociation Constant (Kd) (nM) |

|---|---|

| BRAF V600E | 14 |

| BRAF (Wild-Type) | 36 |

| c-Raf | 39 |

| c-Kit | 2 |

| PDGFRβ | 2 |

| RET | 2 |

| Abl-1 | 3 |

Data sourced from Selleck Chemicals.[4]

Table 2: In Vitro Cellular Activity of Agerafenib (IC50 / EC50 in nM)

| Cell Line | Cancer Type | BRAF Status | pMEK Inhibition (IC50) | Cell Proliferation (EC50) |

|---|---|---|---|---|

| A375 | Melanoma | V600E | 78 | 78 |

| Colo-205 | Colorectal | V600E | 60 | Data Not Available |

| SK-MEL-28 | Melanoma | V600E | Data Not Available | Sensitive |

| Colo-679 | Colorectal | V600E | Data Not Available | Sensitive |

| HT-144 | Melanoma | V600E | Data Not Available | Sensitive |

| HCT116 | Colorectal | Wild-Type | Data Not Available | Less Sensitive |

| Hs578T | Breast | Wild-Type | Data Not Available | Less Sensitive |

| LNCaP | Prostate | Wild-Type | Data Not Available | Less Sensitive |

| DU145 | Prostate | Wild-Type | Data Not Available | Less Sensitive |

| PC-3 | Prostate | Wild-Type | Data Not Available | Less Sensitive |

Data compiled from multiple sources.[1][3][4] Agerafenib showed a 15- to 85-fold greater selectivity against BRAF V600E mutant cell lines compared to wild-type.[3]

In Vivo Efficacy in Xenograft Models

Oral administration of Agerafenib resulted in significant tumor stasis and regression in mouse xenograft models of human BRAF V600E-mutant cancers.

Table 3: In Vivo Antitumor Activity in Colo-205 Xenograft Model

| Treatment Group (Oral, BID) | Outcome |

|---|---|

| Vehicle Control | Progressive Tumor Growth |

| Agerafenib (30 mg/kg) | Tumor Stasis & 40% Incidence of Partial Regressions (PRs) |

| Agerafenib (100 mg/kg) | Tumor Stasis & 80% Incidence of Partial Regressions (PRs) |

Data sourced from Selleck Chemicals.[4] Studies also showed sustained regressions in melanoma xenografts.[1][6]

Experimental Protocols & Workflows

In Vitro Cell Proliferation Assay

This protocol describes a common method to determine the half-maximal effective concentration (EC50) of Agerafenib on cancer cell proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates at a density of 1 x 10⁴ cells per well in DMEM with 10% fetal calf serum and allow them to attach overnight.[4]

-

Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum for overnight incubation. This synchronizes the cell cycle.[4]

-

Compound Treatment: Add Agerafenib at various concentrations (typically a 9-point serial dilution) to the wells. Ensure the final DMSO concentration is consistent and low (e.g., 0.5%). Incubate for 72 hours.[4]

-

Viability Assessment: Add a viability reagent like CellTiter-Blue® to each well and incubate for 3 hours.[4]

-

Quantification: Measure fluorescence using a plate reader (e.g., excitation at 560 nm and emission at 590 nm).[4]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.[4]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of Agerafenib in a mouse model.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[7][8]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Colo-205 cells) mixed with Matrigel into the flank of each mouse.[7]

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

-

Drug Administration: Administer Agerafenib orally (e.g., by gavage) at specified doses (e.g., 30 mg/kg, 100 mg/kg) and schedule (e.g., twice daily, BID). The control group receives a vehicle solution.[1]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[8]

-

Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a maximum allowed size. Calculate tumor growth inhibition (TGI), incidence of regressions, and other relevant metrics.[8]

Clinical Trial Data

Agerafenib (RXDX-105) was evaluated in a Phase 1/1b clinical trial (NCT01877811) for patients with advanced solid tumors, including those with RET and BRAF alterations.[2][9]

Table 4: Efficacy Results from Phase 1/1b Study (NCT01877811)

| Patient Cohort | N | Best Overall Response | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

|---|---|---|---|---|

| Phase 1 (Dose Escalation, All Tumor Types) | 55 | 2 Partial Responses (PR) | 4% | 40% (PR + Stable Disease) |

| 20 Stable Disease (SD) | ||||

| 22 Progressive Disease (PD) | ||||

| Phase 1b (RET fusion+ NSCLC, RET-inhibitor naïve) | 31 | 6 Partial Responses (PR) | 19% | 58% (PR + Stable Disease) |

| 12 Stable Disease (SD) | ||||

| 10 Progressive Disease (PD) |

Data sourced from Drilon, et al.[2][10] The Disease Control Rate is calculated as (CR + PR + SD) / N. While the trial enrolled patients with BRAF alterations, specific response data for this subgroup is less clearly detailed in the cited literature.[2]

The recommended Phase 2 dose (RP2D) was identified, and the most common treatment-related adverse events included fatigue, diarrhea, and rash.[10]

Conclusion and Future Directions

This compound is a potent, orally active inhibitor of BRAF V600E with demonstrated preclinical selectivity and in vivo antitumor efficacy. It effectively suppresses the MAPK signaling pathway, leading to tumor stasis and regression in models of melanoma and colorectal cancer. Early clinical data showed modest activity in a broad population of patients with advanced solid tumors. While development later focused on RET-fusion positive cancers, the foundational preclinical data for Agerafenib underscores its potential as a BRAF V600E inhibitor. Future research could explore its efficacy in combination therapies to overcome potential resistance mechanisms or in specific, less-studied BRAF V600E-driven malignancies.

References

- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Therapy Detail [ckb.genomenon.com:443]

- 6. Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BiTE® Xenograft Protocol [protocols.io]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]

CEP-32496: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

CEP-32496, also known as Agerafenib, is a potent, orally bioavailable inhibitor of BRAF kinase, particularly the activating V600E mutant.[1] This technical guide provides an in-depth analysis of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism and Signaling Pathway

CEP-32496 is a quinazoline-based BRAF inhibitor that targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[2] Mutations in the BRAF gene, with the V600E substitution being the most common, lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1] CEP-32496 potently inhibits the mutated BRAF V600E kinase, thereby blocking downstream signaling to MEK and ERK.[1][2]

Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of CEP-32496.

Kinase Selectivity Profile

CEP-32496 exhibits a multi-kinase inhibition profile, with high potency against the RAF family of kinases.[2] While it is a potent inhibitor of BRAF V600E, it also demonstrates significant activity against wild-type BRAF and c-RAF.[3] A broader screening against a panel of 356 non-mutant kinases revealed that CEP-32496 binds to 30% of these kinases with a dissociation constant (Kd) of less than or equal to 3 µmol/L.[2]

Table 1: In Vitro Kinase Binding Affinity of CEP-32496

| Kinase Target | Dissociation Constant (Kd) (nmol/L) |

| BRAF V600E | 14[3] |

| BRAF (Wild-Type) | 36[3] |

| c-RAF | 39[3] |

| Abl-1 | Potent Inhibition (Kd not specified)[3] |

| c-Kit | Potent Inhibition (Kd not specified)[3] |

| Ret | Potent Inhibition (Kd not specified)[3] |

| PDGFRβ | Potent Inhibition (Kd not specified)[3] |

| VEGFR2 | Potent Inhibition (Kd not specified)[3] |

Table 2: Cellular Activity of CEP-32496

| Cell Line | BRAF Status | Assay | IC50 (nmol/L) |

| A375 (Melanoma) | V600E | MEK Phosphorylation | 78[1] |

| Colo-205 (Colorectal) | V600E | MEK Phosphorylation | 60[1] |

| A375 (Melanoma) | V600E | Cell Proliferation (EC50) | 78[3] |

CEP-32496 demonstrates selective cytotoxicity against tumor cell lines harboring the BRAF V600E mutation compared to those with wild-type BRAF.[2]

Experimental Protocols

In Vitro Kinase Binding Assay (KinomeScan)

The kinase selectivity of CEP-32496 was determined using Ambit's KinomeScan technology, a competitive binding assay.

Caption: Workflow for determining kinase selectivity using the KinomeScan assay.

Methodology:

-

A panel of 400 kinases (356 unique non-mutant) is utilized.[2]

-

Each kinase is individually tested against CEP-32496 in a competitive binding reaction.[3]

-

The binding reactions are performed at room temperature for one hour.[3]

-

The fraction of kinase not bound to the test compound is captured by an immobilized affinity ligand.[3]

-

The amount of captured kinase is quantified using quantitative PCR.[3]

-

Dissociation constants (Kd) are determined using eleven serial 3-fold dilutions of CEP-32496.[3]

Cellular MEK Phosphorylation Assay

This assay measures the ability of CEP-32496 to inhibit the phosphorylation of MEK, the direct downstream target of BRAF.

Methodology:

-

Human melanoma (A375) and colorectal cancer (Colo-205) cell lines, which harbor the BRAF V600E mutation, are used.[2]

-

Cells are incubated in culture medium containing low serum (0.5% FBS).[2]

-

CEP-32496 is added at various concentrations.[2]

-

Following incubation, cell lysates are prepared.

-

The levels of phosphorylated MEK (pMEK) and total MEK are determined by Western blot analysis.

-

IC50 values are calculated based on the concentration-dependent inhibition of MEK phosphorylation.[2]

Cell Viability/Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of CEP-32496 on various cancer cell lines.

Methodology:

-

A panel of tumor cell lines with both mutant (A375, SK-MEL-28, Colo-679, HT-144, Colo-205) and wild-type (HCT116, Hs578T, LNCaP, DU145, PC-3) BRAF are used.[2][3]

-

Cells are seeded in 96-well plates and allowed to attach overnight.[4]

-

The culture medium is replaced with a low-serum medium (0.5% FBS).[4]

-

CEP-32496 is added at various concentrations, and the cells are incubated for 72 hours.[4]

-

Cell viability is quantified using a fluorescent-based assay such as CellTiter-Blue.[3]

-

EC50 values are determined from the concentration-response curves.

References

Agerafenib Hydrochloride: An In-depth Technical Guide on Non-BRAF Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agerafenib hydrochloride (CEP-32496) is a potent, orally bioavailable inhibitor of the BRAF kinase, particularly the V600E mutant, which plays a critical role in the pathogenesis of several cancers.[1] While its activity against BRAF is well-documented, a comprehensive understanding of its off-target effects is crucial for predicting its full therapeutic potential and anticipating potential side effects. This technical guide provides an in-depth analysis of Agerafenib's molecular targets beyond BRAF, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1] Its primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[2] However, like many kinase inhibitors, Agerafenib exhibits a degree of promiscuity, binding to and inhibiting the activity of several other kinases. This polypharmacology can contribute to its overall anti-cancer efficacy but may also be responsible for certain adverse events. A thorough characterization of these off-target interactions is therefore essential for the rational design of combination therapies and the management of its clinical application.

Quantitative Analysis of Agerafenib's Kinase Inhibition Profile

Agerafenib has been profiled against a large panel of kinases, revealing a distinct selectivity profile. The following tables summarize the dissociation constants (Kd) for Agerafenib against its primary targets (BRAF and c-Raf) and a range of other kinases. This quantitative data allows for a direct comparison of its potency against various targets.

Table 1: Inhibition of Primary Kinase Targets by Agerafenib

| Target | Dissociation Constant (Kd) (nM) | Assay Type |

| BRAF (V600E) | 14 | Binding Assay |

| BRAF (wild-type) | 36 | Binding Assay |

| c-Raf | 39 | Binding Assay |

| Data sourced from Selleck Chemicals and James et al., 2012.[3][4] |

Table 2: Inhibition of Off-Target Kinases by Agerafenib

| Kinase Family | Target | Dissociation Constant (Kd) (nM) | Assay Type |

| Tyrosine Kinases | Abl-1 | 3 | Binding Assay |

| c-Kit | 2 | Binding Assay | |

| PDGFRβ | 2 | Binding Assay | |

| RET | 2 | Binding Assay | |

| VEGFR2 | Not explicitly quantified in provided search results, but noted as a potent target. | Binding Assay | |

| LCK | 2 | Competition Binding Assay | |

| Data primarily sourced from Selleck Chemicals.[3] |

Signaling Pathways of Key Off-Targets

To visualize the biological context of Agerafenib's off-target effects, the following diagrams illustrate the signaling pathways of key inhibited kinases.

Receptor Tyrosine Kinase (RTK) Signaling

This diagram depicts the general signaling cascade initiated by the activation of receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-Kit. Agerafenib's inhibition of these receptors can disrupt downstream signaling, impacting cell proliferation, survival, and angiogenesis.

Caption: Agerafenib's inhibition of key receptor tyrosine kinases.

ABL1 (Abl-1) Signaling Pathway

Agerafenib also demonstrates potent inhibition of the non-receptor tyrosine kinase Abl-1. The following diagram illustrates its role in cellular signaling.

Caption: Agerafenib's inhibition of the Abl-1 signaling pathway.

Experimental Protocols

The determination of Agerafenib's kinase inhibition profile relies on robust and sensitive biochemical assays. The following sections detail the general methodologies for commonly used kinase inhibition assays.

Kinase Binding Assay (e.g., KinomeScan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format. Kinases are tagged and immobilized on a solid support. The test compound is incubated with the kinases, followed by the addition of a labeled, broad-spectrum kinase inhibitor. The amount of the labeled inhibitor bound to each kinase is then quantified, which is inversely proportional to the affinity of the test compound for that kinase.

General Protocol:

-

Kinase Expression and Tagging: Kinases are typically expressed in a heterologous system (e.g., E. coli, insect, or mammalian cells) and tagged with a DNA tag.

-

Immobilization: The tagged kinases are immobilized on a solid support, such as beads.

-

Compound Incubation: Agerafenib, at various concentrations, is incubated with the immobilized kinases to allow for binding equilibrium to be reached.

-

Competition: A proprietary, broadly active, labeled kinase inhibitor is added to the mixture.

-

Washing: Unbound compound and labeled inhibitor are washed away.

-

Quantification: The amount of labeled inhibitor bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.

-

Data Analysis: The binding data is used to calculate the dissociation constant (Kd) for Agerafenib against each kinase.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a Europium (Eu) chelate, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.

General Protocol:

-

Reagent Preparation: Prepare solutions of the kinase (tagged with an epitope for the Eu-labeled antibody), Eu-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and Agerafenib at various concentrations.

-

Assay Plate Setup: Add Agerafenib dilutions to the wells of a microplate.

-

Kinase/Antibody Addition: Add the premixed kinase and Eu-labeled antibody solution to the wells.

-

Tracer Addition: Add the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in the FRET ratio indicates displacement of the tracer by Agerafenib, and the data is used to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This is another TR-FRET based assay that measures the enzymatic activity of the kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is detected by a Europium cryptate-labeled anti-phospho-specific antibody and a second acceptor fluorophore (e.g., XL665) coupled to streptavidin. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and Agerafenib at various concentrations.

-

Kinase Reaction: In a microplate, incubate the kinase with Agerafenib, followed by the addition of the substrate and ATP to start the phosphorylation reaction.

-

Reaction Termination and Detection: After a defined incubation period, stop the reaction and add the detection reagents (Europium cryptate-labeled antibody and streptavidin-XL665).

-

Incubation: Incubate to allow the detection reagents to bind to the phosphorylated substrate.

-

Signal Detection: Read the plate on an HTRF®-compatible reader.

-

Data Analysis: The HTRF® ratio is calculated, and the inhibition of kinase activity by Agerafenib is determined to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the off-target effects of a kinase inhibitor like Agerafenib.

Caption: General workflow for characterizing off-target kinase inhibition.

Conclusion

This compound is a multi-kinase inhibitor with potent activity against BRAF and a range of other kinases, including several receptor and non-receptor tyrosine kinases. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. Understanding the full spectrum of Agerafenib's molecular targets is critical for optimizing its clinical development, designing rational combination therapies, and ultimately improving patient outcomes. Further investigation into the cellular consequences of these off-target interactions will continue to refine our understanding of this promising anti-cancer agent.

References

- 1. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Investigational Studies of RXDX-105 in RET-Rearranged Cancers

Introduction

RXDX-105 was an investigational, orally bioavailable, VEGFR-sparing, multikinase inhibitor with potent activity against the rearranged during transfection (RET) proto-oncogene.[1][2] Genomic alterations involving RET, such as fusions and activating point mutations, are known oncogenic drivers in a variety of tumors, including non-small cell lung cancer (NSCLC) and papillary thyroid carcinoma.[1][3] RXDX-105 was designed to inhibit wild-type RET, select mutant RET proteins (e.g., RETM918T), and chimeric oncoproteins resulting from RET fusions, such as KIF5B-RET, CCDC6-RET, and NCOA4-RET.[1][4] A key feature of RXDX-105 was its ability to spare VEGFR2/KDR and VEGFR1/FLT, which was hypothesized to allow for better RET inhibition with an improved toxicity profile compared to other multikinase inhibitors.[4][5] The development of RXDX-105 has since been discontinued.[6] This guide provides a technical overview of the preclinical and clinical investigational studies of RXDX-105 in RET-rearranged cancers.

Preclinical Investigations

Preclinical studies demonstrated the potent and selective inhibitory activity of RXDX-105 against RET alterations.

Biochemical and Cellular Activity

In biochemical and cell-based assays, RXDX-105 potently inhibited wild-type RET, various RET fusions (CCDC6-RET, NCOA4-RET, PRKAR1A-RET), and the RET M918T mutation with low to subnanomolar activity.[5][7] This inhibition led to a dose-dependent decrease in the proliferation of cancer cell lines with CCDC6-RET rearrangements and RET C634W mutations.[5][7] Furthermore, treatment with RXDX-105 resulted in the inhibition of downstream signaling pathways.[5][7]

In Vivo Antitumor Activity

In vivo studies using xenograft models with various RET fusions (CCDC6-RET, NCOA4-RET, and KIF5B-RET) showed significant, dose-dependent tumor growth inhibition upon treatment with RXDX-105.[3][5][7] This anti-tumor activity was accompanied by the inhibition of downstream signaling molecules, including p-ERK, p-AKT, and p-PLCγ.[5][7]

Clinical Investigations: The Phase I/Ib Trial (NCT01877811)

A first-in-human, multicenter, open-label Phase I/Ib trial was conducted to evaluate the safety, tolerability, and antitumor activity of RXDX-105 in patients with advanced solid tumors.[2][8] The study consisted of a dose-escalation phase (Phase I) and a dose-expansion phase (Phase Ib), which focused on patients with RET or BRAF alterations.[2][8]

Study Design and Objectives

The primary objective of the Phase I portion was to determine the recommended Phase 2 dose (RP2D) of RXDX-105.[2] The Phase Ib part aimed to further assess the safety and tolerability at the RP2D and to evaluate the antitumor activity, as measured by the objective response rate (ORR) according to RECIST v1.1.[2][8] Patients were treated in 28-day cycles until disease progression or unacceptable toxicity.[2][8] The RP2D was established at 275 mg administered daily with food.[1][4]

Clinical Efficacy in RET-Rearranged NSCLC

The primary focus of the later stages of the trial was on patients with RET fusion-positive NSCLC.[4]

Table 1: Overall Efficacy in RET Inhibitor-Naïve, RET Fusion-Positive NSCLC (Phase Ib)

| Parameter | Value | 95% Confidence Interval | Number of Patients (n) |

| Objective Response Rate (ORR) | 19% | 8% - 38% | 6/31 |

| Complete Response (CR) | 0% | - | 0/31 |

| Partial Response (PR) | 19% | - | 6/31 |

| Stable Disease (SD) | 39% | - | 12/31 |

| Progressive Disease (PD) | 32% | - | 10/31 |

Data sourced from Drilon et al.[1]

A noteworthy finding was the significant difference in response based on the RET fusion partner.

Table 2: Efficacy by RET Fusion Partner in NSCLC (Phase Ib)

| Fusion Partner | Objective Response Rate (ORR) | 95% Confidence Interval | Number of Patients (n) |

| Non-KIF5B | 67% | 30% - 93% | 6/9 |

| KIF5B | 0% | 0% - 17% | 0/20 |

Data sourced from Drilon et al.[1][9][10]

The median duration of response for all patients with RET fusion-positive NSCLC was not reached, with responses lasting from 5 to over 18 months.[1][9][10]

Safety and Tolerability

RXDX-105 was generally well-tolerated. The most common treatment-related adverse events are summarized below.

Table 3: Common Treatment-Related Adverse Events (All Grades)

| Adverse Event | Frequency |

| Fatigue | 25% |

| Diarrhea | 24% |

| Hypophosphatemia | 18% |

| Maculopapular Rash | 18% |

| Non-maculopapular Rash | 17% |

Data sourced from Drilon et al.[1][4][9][10]

Experimental Protocols

Preclinical Assays

-

Biochemical Kinase Assays: The inhibitory activity of RXDX-105 against wild-type RET, RET fusions, and RET mutations was determined using cell-free, radioactive kinase assays to calculate IC50 values.[7]

-

Cellular Proliferation Assays: Cancer cell lines with specific RET alterations were treated with varying concentrations of RXDX-105 to measure the dose-dependent inhibition of cell proliferation.[3][7]

-

Western Blot Analysis: To assess the inhibition of downstream signaling, protein lysates from treated cells were analyzed by Western blotting for levels of phosphorylated ERK, AKT, and PLCγ.[7]

-

Xenograft Models: Cell line-derived and patient-derived xenograft models in immunocompromised mice were used to evaluate the in vivo antitumor activity of RXDX-105. Tumor growth was monitored over time, and upon study completion, tumors were often harvested for pharmacodynamic analysis.[3][5][7]

Clinical Trial Protocol (NCT01877811)

-

Patient Population: Patients with advanced solid tumors for which standard therapy was not available or was no longer effective. The Phase Ib expansion cohorts focused on patients with documented RET or BRAF rearrangements or mutations.[2][8]

-

Treatment: RXDX-105 was administered orally once daily in 28-day cycles.[2][8]

-

Dose Escalation (Phase I): A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose and the RP2D.

-

Dose Expansion (Phase Ib): Patients were enrolled in specific cohorts based on their tumor histology and molecular alterations and were treated at the RP2D.[8]

-

Efficacy Assessment: Tumor responses were evaluated every 8 weeks using imaging and assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[8]

-

Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Visualizations

Signaling Pathway

Caption: Simplified RET fusion protein signaling pathway and the inhibitory action of RXDX-105.

Experimental Workflow

Caption: Workflow of the Phase I/Ib clinical trial for RXDX-105 (NCT01877811).

References

- 1. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Roche buys Ignyta: RXDX-105 is to be discontinued, says source [pharmaceutical-technology.com]

- 7. Antitumor Activity of RXDX-105 in Multiple Cancer Types with RET Rearrangements or Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of RXDX-105, Potent RET Inhibitor in Patients With Advanced Lung Cancer and Other Solid Tumors | MedPath [trial.medpath.com]

- 9. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 [escholarship.org]

CEP-32496: A Technical Guide to a Multi-Kinase Inhibitor

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-32496, also known as Agerafenib and RXDX-105, is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases implicated in cancer progression.[1][2][3] Initially developed by Ambit Biosciences and later by Teva Pharmaceutical Industries, CEP-32496 has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers harboring the BRAF V600E mutation.[4][5] This technical guide provides a comprehensive overview of CEP-32496, summarizing its inhibitory profile, detailing key experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mutations in the BRAF gene are present in approximately 7% of all cancers, with the V600E mutation being the most common, occurring in 60-70% of melanomas and a significant percentage of papillary thyroid and colorectal cancers.[1][6] This activating mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[1] CEP-32496 was designed to target this aberrant pathway.[4]

Quantitative Kinase Inhibition Profile

CEP-32496 exhibits a multi-kinase inhibitory profile, with high potency against the RAF family of kinases and other key oncogenic drivers. The following tables summarize the in vitro binding affinities (Kd) and cellular inhibitory concentrations (IC50) of CEP-32496 against a panel of kinases and cell lines.

Table 1: In Vitro Kinase Binding Affinities (Kd)

| Kinase Target | Kd (nmol/L) |

| BRAF V600E | 14[1][6][7] |

| BRAF (Wild-Type) | 36[7][8] |

| c-Raf | 39[7][8] |

| c-Kit | 2[7][9] |

| RET | 2[7][9] |

| LCK | 2[7][9] |

| PDGFRβ | 2[8] |

| Abl-1 | 3[7][8] |

| VEGFR-2 | 8[7] |

| CSF-1R | 9[7] |

| EPHA2 | 14[7] |

| EGFR | 22[7] |

| c-Met | 513[7] |

| JAK-2 | 4700[7] |

| MEK-1 | 7100[7] |

| MEK-2 | 8300[7] |

Table 2: Cellular Activity of CEP-32496

| Cell Line | BRAF Status | Assay | IC50 / EC50 (nmol/L) |

| A375 (Melanoma) | V600E | pMEK Inhibition | 78[1][6][8] |

| Colo-205 (Colorectal) | V600E | pMEK Inhibition | 60[1][6][8] |

| A375 (Melanoma) | V600E | Cell Viability | 78[1][8][9] |

| SK-MEL-28 (Melanoma) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |

| Colo-679 (Colon) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |

| HT-144 (Melanoma) | V600E | Cell Viability | 15-85 fold more sensitive than WT[1][8] |

| HCT116 (Colon) | Wild-Type (KRAS mutant) | Cell Viability | 669[1] |

| Hs578T (Breast) | Wild-Type | Cell Viability | >10,000[1][8] |

| LNCaP (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |

| DU145 (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |

| PC-3 (Prostate) | Wild-Type | Cell Viability | >10,000[1][8] |

Pharmacokinetic Profile

CEP-32496 demonstrates favorable pharmacokinetic properties across multiple preclinical species, with high oral bioavailability.

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) |

| Rat | Oral | 3 - 300 | >95[1][6] | >60 min (microsomal stability)[8] |

| Dog | Oral | 10 | >95[6][8] | >60 min (microsomal stability)[8] |

| Cynomolgus Monkey | Oral | 3 - 10 | >95[1][6] | >60 min (microsomal stability)[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CEP-32496 and the workflows for key experimental procedures.

Caption: Signaling pathways targeted by CEP-32496.

Caption: Workflow for the in vitro kinase binding assay.

Caption: Workflow for the cell viability assay.

Caption: Workflow for in vivo tumor xenograft studies.

Experimental Protocols

In Vitro Kinase Binding Assay (Ambit KinomeScan)

This assay determines the binding affinity of CEP-32496 to a large panel of kinases.

-

Kinase Preparation: Kinases are produced either by expression in HEK-293 cells or displayed on T7 phage and are tagged with DNA.[8]

-

Binding Reaction: The kinase preparation is incubated with a range of concentrations of CEP-32496 (typically an 11-point, 3-fold serial dilution) in a reaction buffer at room temperature for 1 hour.[8]

-

Capture of Unbound Kinase: An immobilized affinity ligand is added to the reaction mixture to capture any kinase that has not bound to CEP-32496.[8]

-

Quantification: The amount of unbound kinase captured by the affinity ligand is quantified using quantitative PCR (qPCR) based on the DNA tag.[8]

-

Data Analysis: The fraction of kinase bound to CEP-32496 at each concentration is calculated. A dose-response curve is generated, and the dissociation constant (Kd) is determined. Experiments are typically performed in duplicate.[8]

Cellular MEK Phosphorylation Assay

This assay measures the ability of CEP-32496 to inhibit the phosphorylation of MEK, a direct downstream target of BRAF.

-

Cell Culture: Human melanoma (A375) or colorectal cancer (Colo-205) cells, which harbor the BRAF V600E mutation, are cultured in media with 0.5% serum overnight.[1][10]

-

Compound Treatment: Cells are treated with various concentrations of CEP-32496 (typically a 9-point curve) for 2 hours.[1][10]

-

Cell Lysis: After incubation, the cells are lysed to release cellular proteins.[1][10]

-

ELISA: The levels of total MEK and phosphorylated MEK (pMEK) in the cell lysates are determined using a colorimetric ELISA assay.[1][10]

-

Data Analysis: The pMEK levels are normalized to total MEK levels. A dose-response curve is plotted, and the IC50 value is calculated.[1][10]

Cell Viability Assay (CellTiter-Blue)

This assay assesses the cytotoxic and anti-proliferative effects of CEP-32496 on cancer cell lines.

-

Cell Seeding: An equal number of cells are plated in each well of a 96-well plate and allowed to attach.[1][8]

-

Serum Starvation: The culture medium is replaced with a low-serum (0.5%) medium, and the cells are incubated overnight.[7][8]

-

Compound Incubation: Cells are treated with various concentrations of CEP-32496 (typically a 9-point curve with a final DMSO concentration of 0.5%) and incubated for 72 hours.[7][8]

-

Reagent Addition: CellTiter-Blue reagent (resazurin) is added to each well, and the plate is incubated for 3 hours. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.[1][10]

-

Fluorescence Measurement: The fluorescence signal is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7][8]

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. An EC50 value is determined from the dose-response curve, with untreated cells representing 100% viability.[1][8]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of CEP-32496 in a living organism.

-

Tumor Implantation: Athymic nude mice are subcutaneously inoculated with a suspension of human tumor cells (e.g., Colo-205 or A375) that have the BRAF V600E mutation.[1][7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 150-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and groups receiving different doses of CEP-32496.[1][7]

-

Drug Administration: CEP-32496 is administered orally, typically twice daily, at doses ranging from 30 to 100 mg/kg.[1][6]

-

Monitoring: Tumor volumes and the body weight of the mice are measured regularly (e.g., three times a week) to assess treatment efficacy and toxicity.[7]

-

Pharmacodynamic Analysis: At specific time points after the final dose, or at the end of the study, animals are euthanized. Tumors and plasma are collected.[1][10]

-

Biomarker Analysis: The levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in the tumor lysates are measured by ELISA or Western blotting to confirm target engagement and pathway inhibition.[1][10]

Conclusion

CEP-32496 is a potent multi-kinase inhibitor with a well-defined preclinical profile. Its high affinity for BRAF V600E and other oncogenic kinases, coupled with its selective cytotoxicity for BRAF-mutant cancer cells and favorable oral bioavailability, established it as a promising therapeutic candidate.[1][5][6] The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and similar targeted cancer therapies. The provided data and workflows offer a valuable resource for researchers in the field of oncology drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. agerafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ambitbio.com [ambitbio.com]

- 5. Ambit Biosciences and Teva Announce Clearance of an Investigational New Drug (IND) Application for CEP-32496, A Novel BRAF(V600E) Inhibitor [prnewswire.com]

- 6. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Agerafenib Hydrochloride: A Technical Guide for Researchers

CAS Number: 1227678-26-3

This document provides an in-depth technical overview of Agerafenib hydrochloride, a potent and orally bioavailable inhibitor of the BRAF serine/threonine protein kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and potential clinical applications of this compound.

Chemical and Physical Properties

Agerafenib, also known as CEP-32496 and RXDX-105, is a synthetic organic compound.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂F₃N₅O₅ | [2][3] |

| Molecular Weight | 517.46 g/mol | [2][3] |

| CAS Number | 1227678-26-3 (hydrochloride) | [4] |

| Appearance | White to off-white crystalline powder | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface Area | 120.63 Ų | |

| Partition Coefficient (LogP) | 4.35 |

Mechanism of Action and Signaling Pathway

Agerafenib is a potent inhibitor of the BRAF kinase, particularly the activating V600E mutation, which is prevalent in various cancers, including melanoma, papillary thyroid carcinoma, and colorectal cancer.[5][6] The BRAF V600E mutation leads to constitutive activation of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cellular proliferation and survival.[2]

By selectively targeting and inhibiting the mutated BRAF V600E kinase, Agerafenib blocks the downstream phosphorylation of MEK and ERK.[5] This inhibition disrupts the signaling cascade, ultimately leading to a decrease in the proliferation of tumor cells that harbor the BRAF V600E mutation.[2]

References

- 1. agerafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Agerafenib | C24H22F3N5O5 | CID 56846693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Agerafenib Hydrochloride (CEP-32496, RXDX-105): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agerafenib hydrochloride, also known by its developmental codes CEP-32496 and RXDX-105, is a potent, orally bioavailable, multi-kinase inhibitor.[1][2] It has been a subject of significant interest in oncological research due to its inhibitory activity against key drivers of tumor proliferation and survival. This technical guide provides an in-depth overview of Agerafenib, consolidating its biochemical properties, mechanism of action, preclinical data, and relevant experimental methodologies.

Chemical and Physical Properties

Agerafenib is a synthetic organic small molecule.[3] Its chemical formula is C₂₄H₂₂F₃N₅O₅, with a molar mass of 517.46 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂F₃N₅O₅ | [4] |

| Molar Mass | 517.46 g/mol | [1] |

| Synonyms | CEP-32496, RXDX-105 | [3][5] |

| IUPAC Name | 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | [4] |

Mechanism of Action and Target Profile

Agerafenib is a potent inhibitor of the RAF family of kinases, particularly the V600E mutant of BRAF, which is a common oncogenic driver in several cancers, including melanoma and colorectal cancer.[4][6] It also demonstrates significant activity against wild-type BRAF and c-Raf.[7] The primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4]

Beyond the RAF kinases, Agerafenib exhibits a multi-kinase inhibition profile, targeting other receptor tyrosine kinases implicated in cancer progression.

Signaling Pathway

Agerafenib's primary therapeutic effect is mediated through the inhibition of the RAF-MEK-ERK signaling cascade.

Quantitative Data

In Vitro Kinase Inhibition

Agerafenib demonstrates high potency against its primary targets in biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) values highlight its affinity and inhibitory power.

| Target Kinase | Kd (nM) | IC50 (nM) | Reference |

| BRAF (V600E) | 14 | - | [5][7] |

| BRAF (wild-type) | 36 | - | [7] |

| c-Raf | 39 | - | [7] |

| RET | - | Subnanomolar to low nanomolar | [8] |

| c-Kit | - | - | [7] |

| PDGFRβ | - | - | [7] |

| VEGFR2 | - | - | [7] |

| Abl-1 | - | - | [7] |

Note: Specific IC50 values for all kinases are not consistently reported across sources.

Cellular Activity

In cell-based assays, Agerafenib effectively inhibits downstream signaling and cell proliferation in cancer cell lines harboring the BRAF V600E mutation.

| Cell Line | Assay | IC50 / EC50 (nM) | Reference |

| A375 (Melanoma, BRAF V600E) | pMEK Inhibition | 78 | [6][7] |

| Colo-205 (Colorectal, BRAF V600E) | pMEK Inhibition | 60 | [6] |

| A375 (Melanoma, BRAF V600E) | Cell Proliferation | 78 | [7] |

Agerafenib shows selective cytotoxicity, being more potent in BRAF mutant cell lines compared to BRAF wild-type cell lines.[7][9]

Preclinical Pharmacokinetics

Agerafenib exhibits favorable pharmacokinetic properties in multiple preclinical species, demonstrating high oral bioavailability.

| Species | Oral Bioavailability (%) | Reference |

| Rats | >95 | [6][7] |

| Dogs | >95 | [6][7] |

| Monkeys | >95 | [6][7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Workflow)

Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on its target kinase. A common method is a competition binding assay, such as the KinomeScan™ platform.

Detailed Protocol (Ambit's KinomeScan™): Kinases are produced either displayed on T7 phage or by expression in HEK-293 cells and are tagged with DNA. Agerafenib is added at various concentrations to a mixture containing the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound. The Kd is determined by quantifying the amount of kinase captured on the solid support.[7]

Cell Viability Assay

This assay determines the effect of Agerafenib on the proliferation of cancer cell lines.

Protocol (CellTiter-Blue® Assay):

-

Cell Seeding: Seed cells (e.g., A375 melanoma cells) at a density of 1 x 10⁴ cells per well in a 96-well plate with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum. Allow cells to attach.[7][10]

-

Serum Starvation: Wash the cells with Phosphate-Buffered Saline (PBS) and switch to DMEM with 0.5% serum. Incubate overnight.[7][10]

-

Compound Addition: Add Agerafenib at various concentrations to the wells. The final Dimethyl sulfoxide (DMSO) concentration should be 0.5%. Incubate for 72 hours.[7][10]

-

Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[7][10]

-

Data Acquisition: Measure the fluorescence signal using a plate reader (excitation at 560 nm and emission at 590 nm) to quantify the number of viable cells.[7][10]

In Vivo Xenograft Studies

Xenograft models are used to evaluate the antitumor efficacy of Agerafenib in a living organism.

Protocol (Colo-205 Xenograft Model):

-

Cell Implantation: Subcutaneously implant Colo-205 human colorectal carcinoma cells into the flank of nude mice.

-

Tumor Growth: Allow tumors to reach a predetermined size.

-

Treatment: Orally administer Agerafenib at doses of 30 mg/kg or 100 mg/kg twice daily (BID).[7]

-

Efficacy Assessment: Monitor tumor volume over the course of treatment. In a study, the 30 mg/kg dose resulted in tumor stasis and a 40% incidence of partial tumor regressions, while the 100 mg/kg dose led to tumor stasis and an 80% incidence of partial regressions.[7]

-

Pharmacodynamic Analysis: At various time points post-dose, collect tumor lysates to measure the inhibition of pMEK. For example, a single 30 mg/kg oral dose led to a 50% and 75% inhibition of normalized pMEK at 2 and 6 hours post-dose, respectively.[7] A 55 mg/kg dose resulted in a 75% to 57% inhibition of pMEK from 2 to 10 hours post-administration.[7]

Clinical Development

Agerafenib has undergone Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors, including those with RET alterations.[7][11] In a Phase I/Ib trial for patients with RET fusion-positive non-small cell lung cancer (NSCLC), the objective response rate was 19%.[11] The most common treatment-related adverse events included fatigue, diarrhea, hypophosphatemia, and rash.[11]

Conclusion

Agerafenib (CEP-32496, RXDX-105) is a potent multi-kinase inhibitor with a well-defined mechanism of action targeting the RAF/MEK/ERK pathway and other oncogenic kinases. Its strong preclinical in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, has supported its investigation as a potential therapeutic agent for various cancers. The detailed methodologies provided in this guide offer a framework for researchers to design and interpret studies involving this compound. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in targeted patient populations.

References

- 1. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 2. Xenograft mouse tumor model [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. CellTiter-Blue® Cell Viability Assay [worldwide.promega.com]

- 7. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]

- 8. promega.in [promega.in]

- 9. reactionbiology.com [reactionbiology.com]

- 10. mdpi.com [mdpi.com]

- 11. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for Agerafenib Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agerafenib hydrochloride (also known as CEP-32496) is a potent, orally available, multi-kinase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the RAF serine/threonine protein kinases, including both wild-type BRAF and the constitutively active BRAF V600E mutant, which is prevalent in various human cancers.[1][2] Agerafenib effectively suppresses the RAF/MEK/ERK signaling pathway, leading to decreased cell proliferation and tumor growth.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action: Targeting the RAF/MEK/ERK Pathway

This compound exerts its anti-tumor effects by targeting the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that regulates cell proliferation, survival, and differentiation. In cancers with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling. Agerafenib directly inhibits BRAF kinase activity, thereby blocking the phosphorylation of its downstream targets, MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, ultimately leading to the inhibition of tumor cell proliferation.[1][2][4]

Caption: Agerafenib inhibits the constitutively active BRAF V600E kinase.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: Kinase Inhibition Profile of Agerafenib

| Target Kinase | Assay Type | Kd (nM) |

| BRAFV600E | Binding Assay | 14 |

| BRAF (Wild-Type) | Binding Assay | 36 |

| c-Raf | Binding Assay | 39 |

| c-Kit | Binding Assay | 2 |

| Ret | Binding Assay | 2 |

| LCK | Binding Assay | 2 |

| Abl-1 | Binding Assay | 3 |

| VEGFR-2 | Binding Assay | 8 |

| CSF-1R | Binding Assay | 9 |

| PDGFRβ | Binding Assay | 2 |

| c-Met | Binding Assay | 513 |

| MEK-1 | Binding Assay | 7100 |

| MEK-2 | Binding Assay | 8300 |

Data compiled from publicly available sources. Kd (dissociation constant) is a measure of binding affinity.[5][6]

Table 2: Cellular Activity of Agerafenib

| Cell Line | Cancer Type | BRAF Status | Assay Type | IC50 / EC50 (nM) |

| A375 | Melanoma | V600E | pMEK Inhibition | 78 |

| Colo-205 | Colorectal Cancer | V600E | pMEK Inhibition | 60 |

| A375 | Melanoma | V600E | Cell Proliferation | 78 |

Data compiled from publicly available sources. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of drug potency.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Kinase Binding Assay

This protocol provides a general framework for determining the binding affinity (Kd) of Agerafenib to a panel of kinases.

Caption: Workflow for the in vitro kinase binding assay.

Protocol:

-

Compound Preparation: Prepare a series of 11-point, 3-fold serial dilutions of this compound in 100% DMSO.

-

Kinase Preparation: Utilize recombinant kinases expressed in a suitable system (e.g., HEK-293 cells or T7 phage display).[5]

-

Binding Reaction: In a suitable microplate, incubate each kinase individually with the serially diluted Agerafenib. The reaction is typically performed at room temperature for 1 hour.[5]

-

Detection: The fraction of kinase not bound to Agerafenib is determined by capturing it with an immobilized affinity ligand. The amount of captured kinase is then quantified. For DNA-tagged kinases, quantitative PCR (qPCR) can be used for sensitive detection.[5]

-

Data Analysis: Determine the Kd values by plotting the percentage of kinase bound against the Agerafenib concentration and fitting the data to a dose-response curve. Experiments should be performed in duplicate.[5]

Cell Proliferation Assay (CellTiter-Blue®)

This assay measures the viability of cells after treatment with Agerafenib, providing an IC50 value for its anti-proliferative effect.

Protocol:

-

Cell Seeding: Seed cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 10,000 cells per well in DMEM with 10% fetal calf serum (FCS) and allow them to attach overnight.[5][6]

-

Serum Starvation: Wash the cells with PBS and switch to DMEM containing 0.5% FCS. Incubate overnight.[5][6]

-

Compound Treatment: Add this compound at various concentrations to the wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][6]

-

Viability Measurement: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 3 hours.[5][6]

-

Data Acquisition: Measure the fluorescence signal using a microplate reader (excitation at 560 nm and emission at 590 nm).[5][6]

-

Data Analysis: Calculate the IC50 values by fitting the data to a 9-point dose-response curve using appropriate software.

Western Blotting for pMEK and pERK

This protocol is used to assess the inhibitory effect of Agerafenib on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation levels of MEK and ERK.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Seed cells (e.g., A375 or Colo-205) and treat with various concentrations of Agerafenib for a specified time (e.g., 2 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MEK (pMEK) or phosphorylated ERK (pERK) overnight at 4°C.[7]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MEK and total ERK.[8]

Clonogenic Survival Assay

This assay assesses the long-term effect of Agerafenib on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 500-1000 cells) into 6-well plates or 10 cm dishes. The exact number should be optimized for each cell line to yield 50-200 colonies in the control group.[9]

-

Compound Treatment: Allow cells to attach for a few hours, then treat with different concentrations of this compound.

-

Incubation: Incubate the plates for 11-14 days in a 37°C, 5% CO2 incubator until visible colonies are formed in the control wells. The medium can be changed every 3-4 days if necessary.[9]

-

Fixation and Staining: Aspirate the medium and gently wash the cells with PBS. Fix the colonies with a solution like 10% neutral buffered formalin for 15-30 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30-60 minutes.[10][11]

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control cells.

Transwell Migration Assay

This assay evaluates the effect of Agerafenib on the migratory capacity of cancer cells.

Protocol:

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium (e.g., 0.5% FBS) at a concentration of 1x105 cells/mL.[1][5]

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[1][5]

-

Cell Seeding: Add 200 µL of the prepared cell suspension (containing the desired concentration of Agerafenib or vehicle control) to the upper chamber of the Transwell insert.[5]

-

Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.[5]

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[1][5]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.[5]

-

Quantification:

-

Microscopy: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields.

-

Dye Elution: Elute the crystal violet stain with 90% acetic acid and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.[5]

-

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. corning.com [corning.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic survival assay [bio-protocol.org]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clonogenic Assay [bio-protocol.org]

Application Notes and Protocols for Agerafenib Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agerafenib hydrochloride (also known as CEP-32496 and RXDX-105) is a potent and orally available small molecule inhibitor of serine/threonine-protein kinase B-raf (BRAF), particularly the V600E mutant, and cellular Raf (c-Raf).[1][2][3] It also shows activity against other kinases such as c-Kit, RET, PDGFRβ, and VEGFR2.[1] Agerafenib's primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is constitutively activated in many cancers due to BRAF mutations, most commonly the V600E mutation.[2][4] This inhibition leads to decreased tumor cell proliferation.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

This compound Potency and Efficacy

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| Kd | BRAF (V600E) | 14 nM | Kinase Binding Assay | [1][3] |

| BRAF (WT) | 36 nM | Kinase Binding Assay | [1] | |

| c-Raf | 39 nM | Kinase Binding Assay | [1] | |

| c-Kit | 2 nM | Kinase Binding Assay | [1] | |

| PDGFRβ | 2 nM | Kinase Binding Assay | [1] | |

| RET | 2 nM | Kinase Binding Assay | [1] | |

| EC50 | A375 (BRAF V600E) | 78 nM | Cell Proliferation Assay | [1] |

| IC50 | A375 (pMEK inhibition) | 78 nM | Western Blot/ELISA | [1] |

| Colo-205 (pMEK inhibition) | 60 nM | Western Blot/ELISA | [1] |

Cell Line Sensitivity to this compound

| Cell Line | Cancer Type | BRAF Status | Sensitivity | Reference |

| A375 | Melanoma | V600E | Sensitive | [1] |

| SK-MEL-28 | Melanoma | V600E | Sensitive | [1] |

| Colo-205 | Colorectal Cancer | V600E | Sensitive | [1] |

| Colo-679 | Colorectal Cancer | V600E | Sensitive | [1] |

| HT-144 | Melanoma | V600E | Sensitive | [1] |

| HCT116 | Colorectal Cancer | WT | Less Sensitive | [1] |

| Hs578T | Breast Cancer | WT | Less Sensitive | [1] |

| LNCaP | Prostate Cancer | WT | Less Sensitive | [1] |

| DU145 | Prostate Cancer | WT | Less Sensitive | [1] |

| PC-3 | Prostate Cancer | WT | Less Sensitive | [1] |

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., A375 human melanoma cells)

-

DMEM with 10% fetal calf serum and 0.5% serum

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Blue® Cell Viability Assay reagent

-

96-well plates

-

Multichannel pipette

-

Plate reader with fluorescence detection (560 nm excitation, 590 nm emission)

Procedure:

-

Cell Seeding:

-

Culture A375 cells in DMEM with 10% fetal calf serum.

-

Trypsinize and resuspend cells in fresh media.

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach.[1]

-

-

Serum Starvation:

-

After cell attachment, wash the cells with PBS.

-

Replace the medium with DMEM containing 0.5% serum and incubate overnight.[1] This step helps to synchronize the cells and reduce the background signaling.

-

-

Compound Treatment:

-

Cell Viability Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound.

-

Determine the EC50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blot for pMEK and pERK Inhibition

This protocol assesses the inhibitory effect of this compound on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation levels of MEK and ERK.

Materials:

-

This compound

-

Cancer cell lines (e.g., A375 or Colo-205)

-

Appropriate cell culture media and serum

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).[1] Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels.

-

Visualizations

Caption: Workflow for determining the EC50 of this compound.

Caption: this compound inhibits the constitutively active BRAF V600E mutant.

References

Application Notes and Protocols: Agerafenib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agerafenib hydrochloride (also known as CEP-32496 hydrochloride) is a potent, orally available small molecule inhibitor of the BRAF serine/threonine protein kinase.[1][2] It demonstrates high selectivity for the mutated BRAF(V600E) form, a common driver mutation in various human cancers.[1][2] By targeting this mutation, Agerafenib effectively suppresses the constitutively active RAF/MEK/ERK signaling pathway, leading to the inhibition of tumor cell proliferation and survival.[1][3] These application notes provide essential data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and detailed protocols for its use in common research applications.

Mechanism of Action

Agerafenib's primary mechanism of action involves the direct inhibition of BRAF kinase, particularly the V600E mutant. This mutation results in the constitutive activation of the downstream MAPK (mitogen-activated protein kinase) signaling pathway, a critical regulator of cell growth and survival. Agerafenib binds to the ATP-binding site of BRAF(V600E), preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This blockade ultimately leads to decreased phosphorylation of ERK1 and ERK2, inhibiting the signaling cascade that drives oncogenesis in BRAF-mutant tumors.[1][2][3]

Caption: Agerafenib inhibits the mutated BRAF(V600E) kinase, blocking the MAPK pathway.

Solubility Profile

Proper solubilization is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like DMSO.

Table 1: Solubility of Agerafenib in Common Solvents

| Solvent | Solubility (Agerafenib base) | Molar Concentration (mM) | Notes |

| DMSO | 9 mg/mL | 17.39 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Note: The data presented is for Agerafenib base. The hydrochloride salt form is expected to have comparable solubility in DMSO but may exhibit slightly different characteristics.

Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: Determine the mass of this compound required. For a 10 mM stock solution, the calculation is based on its molecular weight.

-

Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock from 10 mg of Agerafenib (MW: 517.5 g/mol ), you would add 1.93 mL of DMSO. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, gentle warming (37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particulates.

-

Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]

Safety Precautions:

-